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molecular formula C13H14INO2 B8292339 5-iodo-1-(4-methoxybenzyl)-3,4-dihydropyridin-2(1H)-one

5-iodo-1-(4-methoxybenzyl)-3,4-dihydropyridin-2(1H)-one

Cat. No. B8292339
M. Wt: 343.16 g/mol
InChI Key: FNARTTMXZMDJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

1-(4-methoxybenzyl)-3,4-dihydropyridin-2(1H)-one (2 g, 9.21 mmol) was dissolved in MeOH (90 mL) and cooled to −78° C. ICl (13.81 ml, 13.81 mmol) was added slowly and the mixture agitated for 1 h and then Sat′d Na2S2O3 was added and the mixture was agitated until room temperature was observed. The solvent was evaporated in vacuo. The residue was dissolved in DCM and washed with Sat′d Na2S2O3 and then with water and dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in toluene (40 mL) and treated with Trifluoroacetic acid (100 uL) and heated immediately to 145° C. for 15 min and then cooled to 0° C. and ET3N (5 mL) was added. The mixture was agitated for 1 h and concentrated in vacuo and then the residue purified by flash chromatography (0-20% EtOAc/heptane) to afford the desired product as a gummy syrup. LCMS (m/z): (MH+), 344.1, 0.88 min.
Name
1-(4-methoxybenzyl)-3,4-dihydropyridin-2(1H)-one
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
13.81 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[CH:13]=[CH:12][CH2:11][CH2:10][C:9]2=[O:14])=[CH:5][CH:4]=1.[I:17]Cl.[O-]S([O-])(=S)=O.[Na+].[Na+]>CO>[I:17][C:12]1[CH2:11][CH2:10][C:9](=[O:14])[N:8]([CH2:7][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:16][CH:15]=2)[CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
1-(4-methoxybenzyl)-3,4-dihydropyridin-2(1H)-one
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(CN2C(CCC=C2)=O)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.81 mL
Type
reactant
Smiles
ICl
Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture agitated for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was agitated until room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with Sat′d Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (40 mL)
ADDITION
Type
ADDITION
Details
treated with Trifluoroacetic acid (100 uL)
TEMPERATURE
Type
TEMPERATURE
Details
heated immediately to 145° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
ET3N (5 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was agitated for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (0-20% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1CCC(N(C1)CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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